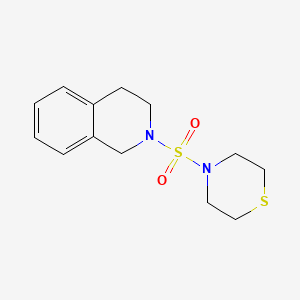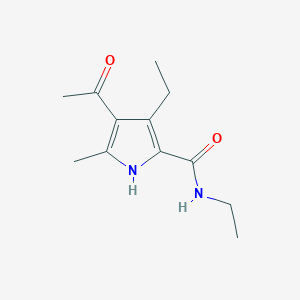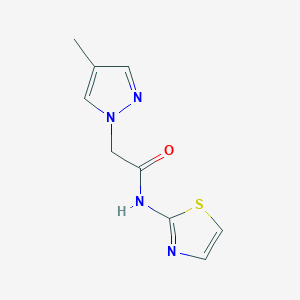
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiomorpholine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiomorpholine involves the inhibition of certain enzymes. For example, it has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is important for maintaining the pH balance in the body. Similarly, it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the concentration of acetylcholine, which can have beneficial effects in the treatment of certain diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiomorpholine depend on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can affect the pH balance in the body. Inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine, which can affect the transmission of nerve impulses. These effects can have both beneficial and detrimental effects depending on the specific disease being treated.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiomorpholine in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs. It has also been shown to have inhibitory activity against certain enzymes, which can be useful in the study of enzyme kinetics and inhibition. However, one limitation of using this compound is its potential toxicity, which can affect the results of lab experiments. Careful handling and appropriate safety measures should be taken when working with this compound.
Future Directions
There are several future directions for the study of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiomorpholine. One direction is the development of new drugs based on this compound for the treatment of diseases such as glaucoma, Alzheimer's disease, and epilepsy. Another direction is the study of the mechanism of action of this compound and its effects on enzyme kinetics and inhibition. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Synthesis Methods
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiomorpholine involves the reaction of 2-chloro-4-sulfamoylphenyl isocyanate with thiomorpholine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiomorpholine has been studied for its potential applications in the development of new drugs. It has been shown to have inhibitory activity against certain enzymes such as carbonic anhydrase and acetylcholinesterase. This makes it a promising candidate for the treatment of diseases such as glaucoma, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c16-19(17,14-7-9-18-10-8-14)15-6-5-12-3-1-2-4-13(12)11-15/h1-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGWNXFDYBWLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B7530420.png)

![5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one](/img/structure/B7530439.png)


![1-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7530462.png)
![4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one](/img/structure/B7530468.png)




![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)